molecular formula C16H17F3N4O2 B6451253 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine CAS No. 2549005-48-1

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine

Cat. No.: B6451253
CAS No.: 2549005-48-1
M. Wt: 354.33 g/mol
InChI Key: VNOHGPFGQFBADW-UHFFFAOYSA-N
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Description

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine is a synthetic compound known for its unique chemical structure and reactivity. It is part of a class of compounds that often exhibit significant biological activity, making it a point of interest in medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes

The preparation of this compound typically involves multiple steps, beginning with the synthesis of intermediate compounds. Key steps might include:

  • Formation of the Pyrazole Ring: Starting from appropriate precursors, the 1-methyl-3-(difluoromethyl)-1H-pyrazole ring is synthesized through cyclization reactions.

  • Attachment of the Pyrrolidine Group: The pyrazole derivative undergoes further reactions to attach the pyrrolidine moiety at the 4-carbonyl position.

  • Final Coupling: The pyrrolidinylmethoxy group is coupled with 5-fluoropyridine through nucleophilic substitution or other appropriate coupling reactions.

Reaction Conditions

These reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the synthesis might involve:

  • Optimization of Reaction Conditions: To maximize yield and efficiency.

  • Scaling Up the Synthesis: Using batch reactors or continuous flow systems.

  • Purification: Employing crystallization, distillation, and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine can undergo several types of chemical reactions:

  • Oxidation and Reduction: Though typically stable, the pyrazole and pyrrolidine rings could be targets for oxidation or reduction under strong conditions.

  • Substitution: Particularly nucleophilic substitution, given the fluoropyridine component, which can be prone to substitution reactions.

  • Hydrolysis: Possible at the carbonyl groups under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: e.g., potassium permanganate, hydrogen peroxide.

  • Reducing Agents: e.g., lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: e.g., sodium hydroxide, other nucleophiles.

Major Products

The reactions usually yield modified versions of the original compound, often with added functionalities or altered substituent groups.

Scientific Research Applications

Chemistry

Used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Investigated for its interaction with biological molecules and pathways.

Medicine

Researched as a potential therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

Could be a precursor or intermediate in the synthesis of more complex molecules with industrial significance.

Mechanism of Action

Molecular Targets

Depending on its specific application, this compound could target enzymes, receptors, or other proteins. Its mechanism typically involves binding to these targets and modulating their activity.

Pathways Involved

The biological pathways influenced by this compound will vary but might include those related to inflammation, signal transduction, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine

  • 2-({1-[3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine

Unique Aspects

This compound stands out due to the specific substitution pattern and the combination of functional groups, which confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-22-8-12(14(21-22)15(18)19)16(24)23-5-4-10(7-23)9-25-13-3-2-11(17)6-20-13/h2-3,6,8,10,15H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOHGPFGQFBADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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